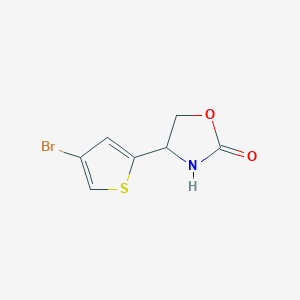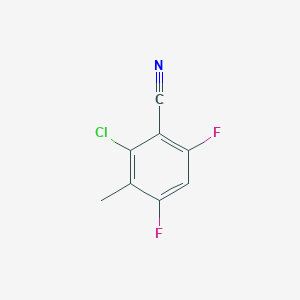
(6-Chloro-4-methylpyridin-2-yl)methanamine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(6-Chloro-4-methylpyridin-2-yl)methanamine dihydrochloride is a chemical compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its pyridine ring substituted with a chlorine atom at the 6th position and a methyl group at the 4th position, along with a methanamine group. The dihydrochloride form indicates that it is a salt formed with two hydrochloric acid molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (6-Chloro-4-methylpyridin-2-yl)methanamine dihydrochloride typically involves the chlorination of 4-methylpyridine followed by the introduction of the methanamine group. One common method includes:
Chlorination: 4-methylpyridine is reacted with chlorine gas in the presence of a catalyst to introduce the chlorine atom at the 6th position.
Amination: The chlorinated product is then reacted with methanamine under controlled conditions to form the desired compound.
Industrial Production Methods: Industrial production often utilizes similar synthetic routes but on a larger scale, employing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized for temperature, pressure, and catalyst concentration to maximize efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can target the pyridine ring or the methanamine group, potentially forming various reduced derivatives.
Substitution: The chlorine atom at the 6th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophilic substitution reactions often employ bases like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products:
Oxidation: Carboxylic acids or aldehydes.
Reduction: Reduced pyridine derivatives or amines.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(6-Chloro-4-methylpyridin-2-yl)methanamine dihydrochloride has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a building block for bioactive compounds.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of agrochemicals and pharmaceuticals due to its versatile reactivity.
Mécanisme D'action
The mechanism of action of (6-Chloro-4-methylpyridin-2-yl)methanamine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways and targets depend on the specific application and the biological system .
Comparaison Avec Des Composés Similaires
2-Chloro-4-methylpyridine: Shares a similar pyridine core but lacks the methanamine group.
6-Chloro-2-methylpyridine: Similar structure but with different substitution patterns.
Uniqueness: (6-Chloro-4-methylpyridin-2-yl)methanamine dihydrochloride is unique due to the presence of both the chlorine and methanamine groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a valuable compound for various synthetic and research applications.
Propriétés
Formule moléculaire |
C7H11Cl3N2 |
|---|---|
Poids moléculaire |
229.5 g/mol |
Nom IUPAC |
(6-chloro-4-methylpyridin-2-yl)methanamine;dihydrochloride |
InChI |
InChI=1S/C7H9ClN2.2ClH/c1-5-2-6(4-9)10-7(8)3-5;;/h2-3H,4,9H2,1H3;2*1H |
Clé InChI |
RYDVEHIMNMHNDB-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NC(=C1)Cl)CN.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(Trifluoromethyl)-2-oxabicyclo[2.2.2]octan-4-amine](/img/structure/B15312583.png)

![N-[4-(2-Cyanoethyl)phenyl]acetamide](/img/structure/B15312601.png)





![3-(2-chloro-5-oxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)piperidine-2,6-dione](/img/structure/B15312632.png)


![(R)-3-(2-Chloro-phenyl)-2-[(9H-fluoren-9-ylmethoxycarbonylamino)-methyl]-propionic acid](/img/structure/B15312647.png)

